

therapeutic drug monitoring bromperidol protocol

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Compound Focus: Bromperidol

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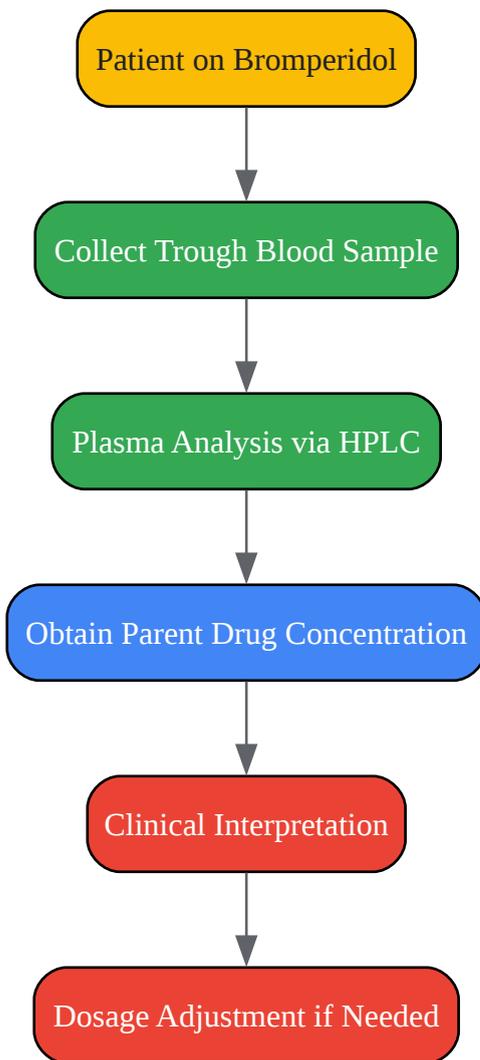
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Analytical Methods for Bromperidol TDM

The choice of analytical method is critical, as enzyme immunoassay (EIA) has been shown to overestimate plasma concentrations.

Method	Principle	Performance and Reliability	Key Considerations
Enzyme Immunoassay (EIA)	Antigen-antibody binding	↑ Poor accuracy : Significantly overestimates plasma conc. (by ~62% for bromperidol) [1] [2]. ↑ High precision : Good linear correlation with HPLC ($r=0.956$) [1] [2]. ↑ Cross-reactivity : Measures parent drug + reduced metabolites [1] [2].	Not recommended for accurate TDM; be aware of limitations if used. High-Performance Liquid Chromatography (HPLC)
	Physical separation of analytes	↑ High accuracy : Specifically measures the parent drug [1] [2]. ↑ Gold standard : Preferred method in most countries [1] [2].	Recommended for reliable TDM; distinguishes parent drug from metabolites.

The following workflow outlines the recommended steps for reliable TDM of **bromperidol**, from sample collection to clinical decision-making:



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Detailed Experimental Protocol: HPLC Method for Bromperidol

This protocol is inferred from the methodological comparison in the search results and standard HPLC practices [1] [2].

- **Sample Collection**

- **Timing:** Collect blood samples at **trough level**, immediately before the next administered dose.
- **Container:** Use vacuum tubes containing an anticoagulant such as **EDTA or heparin**.

- **Processing:** Centrifuge blood samples promptly after collection to separate plasma. Store plasma at **-20°C or -80°C** until analysis to ensure analyte stability.
- **Chromatographic Conditions**
 - **Apparatus:** Standard HPLC system equipped with a UV or diode array detector.
 - **Column:** A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
 - **Mobile Phase:** Utilize a gradient or isocratic mixture of a phosphate or acetate buffer and an organic modifier such as **acetonitrile or methanol**.
 - **Flow Rate:** 1.0 mL/min is a typical starting point.
 - **Detection:** Wavelengths in the **UV range (e.g., 210-254 nm)** should be evaluated for optimal detection of **bromperidol**.
 - **Injection Volume:** 20-100 µL.
- **Sample Preparation (Liquid-Liquid Extraction)**
 - To an aliquot of plasma (e.g., 1 mL), add an internal standard (a structurally similar compound not present in the samples).
 - Alkalinize the sample with a buffer (e.g., pH 9-10).
 - Add an organic solvent (e.g., hexane, dichloromethane, or a mixture) and vortex vigorously for several minutes.
 - Centrifuge the mixture to separate phases cleanly.
 - Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or air.
 - Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the HPLC mobile phase and inject into the system.
- **Validation Parameters**
 - **Calibration Curve:** Prepare daily using drug-free human plasma spiked with known amounts of **bromperidol**. A linear range should be established.
 - **Accuracy & Precision:** Assess using quality control samples at low, medium, and high concentrations within the calibration range.
 - **Selectivity:** Verify that the method distinguishes **bromperidol** and its internal standard from endogenous plasma components.
 - **Recovery:** Evaluate the efficiency of the extraction process by comparing extracted samples with unextracted standards.
 - **Stability:** Conduct experiments to ensure **bromperidol**'s stability in plasma under storage and processing conditions.

Clinical Data and Therapeutic Context

While specific therapeutic reference ranges for **bromperidol** are not well-established in the available literature, its pharmacology and comparative clinical data provide essential context.

Aspect	Details
Mechanism of Action	Potent antagonist of dopamine D2 receptors in the mesolimbic pathway; also has affinity for serotonin (5-HT ₂), alpha-adrenergic, histaminergic, and muscarinic receptors [3].
Primary Indication	Treatment of schizophrenia and other psychotic disorders [3] [4].
Dosage Forms	Available in oral tablets and long-acting depot injections (e.g., bromperidol decanoate) [5] [4].

| **Key Clinical Evidence** | A Cochrane review of 4 randomized trials (n=117) found **bromperidol** decanoate:

- More effective than a **placebo** injection [4] [6].
- Resulted in **significantly more relapses** compared to fluphenazine or haloperidol decanoate [4] [6].
- May be a viable option when fluphenazine or haloperidol decanoate are not suitable, but the evidence base is limited and of low quality [4] [6]. | | **Common Side Effects** | Extrapyramidal symptoms (EPS), tardive dyskinesia (with long-term use), sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation [3]. |

Important Considerations for Researchers

- **Metabolite Interference:** The reduced metabolite of **bromperidol** can constitute over 50% of the parent drug's concentration. Since EIA cross-reacts with these metabolites, it inflates the reported drug level, which can mislead clinical decisions [1] [2]. HPLC is necessary to avoid this pitfall.
- **Clinical Correlation is Key:** TDM results must always be interpreted in the context of the patient's clinical status, including therapeutic response and the emergence of side effects, particularly extrapyramidal symptoms (EPS) [3].
- **Evidence Gap:** The existing high-quality evidence on **bromperidol**'s efficacy and optimal plasma levels is very limited. The Cochrane review highlights the need for "well-conducted and reported randomised trials" [4].

In summary, for reliable therapeutic drug monitoring of **bromperidol**:

- **Prioritize HPLC** over EIA for accurate measurement of the parent drug.
- Adhere to a strict **trough-level sampling** protocol.
- Interpret all results cautiously, considering the **limited clinical evidence base** and potential for metabolite interference if EIA is used.

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